molecular formula C21H23N3O3S B2769222 N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 896359-41-4

N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

Numéro de catalogue: B2769222
Numéro CAS: 896359-41-4
Poids moléculaire: 397.49
Clé InChI: PNOPWHLFOKLTOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Butanamide Moiety: The butanamide group can be introduced via amide bond formation using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzylthiol reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

“N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl or quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline or benzylsulfanyl derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide exhibit significant anticancer properties. The quinazoline moiety is known for its ability to inhibit various kinases involved in cancer progression. For instance, derivatives of quinazoline have shown efficacy against breast and lung cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of Poly ADP-ribose glycohydrolase (PARG), an enzyme involved in DNA repair mechanisms. Inhibition of PARG could enhance the effectiveness of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage . This application is particularly relevant in the context of combination therapies aimed at increasing the sensitivity of tumors to existing treatments.

Antimicrobial Properties

Preliminary research suggests that compounds containing a benzylsulfanyl group may possess antimicrobial activity. The sulfur atom can enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in the development of new antibiotics .

Neuroprotective Effects

There is emerging evidence that quinazoline derivatives can provide neuroprotective benefits. The compound's ability to modulate neuroinflammatory pathways may offer therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders . Further studies are needed to elucidate the specific mechanisms involved.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research demonstrated that a similar quinazoline derivative significantly reduced tumor growth in xenograft models by inhibiting key signaling pathways involved in cell survival .

Case Study 2: PARG Inhibition

Research highlighted in Molecular Pharmacology confirmed that compounds structurally related to this compound effectively inhibited PARG activity in vitro and showed promise in enhancing the cytotoxic effects of DNA-damaging agents .

Mécanisme D'action

The mechanism of action of “N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:

    Inhibiting Enzymes: Such as tyrosine kinases, which are involved in cell signaling pathways.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Receptors: Acting on various receptors to alter cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-(2,4-Dioxo-1H-quinazolin-3-yl)butanoic acid: Lacks the benzylsulfanyl group.

    N-(2-Benzylsulfanylethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: Has a shorter acyl chain.

    N-(2-Benzylsulfanylethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)propionamide: Has a different acyl chain length.

Uniqueness

“N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Activité Biologique

N-[2-(benzylsulfanyl)ethyl]-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a compound with significant biological interest due to its potential therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C21H23N3O3S
  • Molecular Weight : 397.493 g/mol
  • CAS Number : 896359-41-4
  • InChIKey : PNOPWHLFOKLTOB-UHFFFAOYSA-N

The compound features a complex structure that includes a tetrahydroquinazoline moiety and a benzylsulfanyl group, which contribute to its biological properties.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Inhibition Zones : Compounds with similar structures showed inhibition zones against Staphylococcus aureus and Bacillus subtilis, indicating potential antibacterial properties.
  • Susceptibility : Enterococcus faecium was notably susceptible to related compounds with inhibition zones reaching up to 17 mm .

2. Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using methods such as DPPH and ABTS assays:

  • DPPH Assay : Compounds derived from similar structures exhibited varying DPPH inhibition rates, suggesting potential antioxidant effects. For example, some related compounds showed inhibition rates of approximately 16.75% .
CompoundDPPH Inhibition (%)
Compound A16.75 ± 1.18
Compound B4.70 ± 1.88
Compound C1.35 – 1.82

3. Cytotoxicity Studies

Toxicity studies indicate that while some derivatives exhibit significant antimicrobial and antioxidant activity, their cytotoxicity varies:

  • LC50 Values : The LC50 values for many compounds were significantly higher than those predicted by GUSAR analysis, suggesting lower toxicity at effective concentrations .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of the target compound to evaluate their biological activities. The results indicated that modifications in the structure could enhance antimicrobial efficacy while maintaining low toxicity levels.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds revealed that specific functional groups significantly influence biological activity. For instance, the introduction of halogen atoms was found to enhance antimicrobial properties while altering lipophilicity .

Propriétés

IUPAC Name

N-(2-benzylsulfanylethyl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-19(22-12-14-28-15-16-7-2-1-3-8-16)11-6-13-24-20(26)17-9-4-5-10-18(17)23-21(24)27/h1-5,7-10H,6,11-15H2,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOPWHLFOKLTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.